molecular formula C17H19NO2 B4034778 2-(1-phenylethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(1-phenylethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4034778
M. Wt: 269.34 g/mol
InChI Key: GODFQPQEXGMYCD-UHFFFAOYSA-N
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Description

2-(1-phenylethyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of chiral C2-symmetric molecules, including derivatives related to the specified compound, has been achieved through molecular rearrangement and debromination reactions, demonstrating the potential for creating complex, chiral molecular structures with specific optical properties (Žilinskas, Stončius, & Butkus, 2005).
  • Studies on oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives of azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-diones have explored their potential as beta-adrenolytics, indicating a broader pharmacological interest in these compounds (Kossakowski & Wojciechowska, 2006).
  • Investigations into the tautomeric and acid-base properties of azoderivatives of benzoylacetone, including structural analogs, have provided insights into their behavior in solution, influencing their potential applications in chemical sensors and molecular electronics (Mahmudov et al., 2011).

Photocatalysis and Material Science

  • New heteroleptic Ni(ii) complexes involving derivatives of the compound have been synthesized and characterized, with some showing significant electrocatalytic properties for oxygen evolution reaction (OER), highlighting their potential in energy conversion and storage applications (Kushwaha et al., 2020).
  • Photochemical approaches to synthesize conformationally restricted bis-pyrrolidines starting from related furanones have been developed, revealing potential in creating novel organic compounds with specific conformational characteristics (Fort, Woltering, Alker, & Bach, 2014).

Spectroscopy and Quantum Chemical Calculations

  • Detailed spectroscopic investigations and quantum chemical calculations on cyano-substituted azoderivatives of β-diketones have been carried out, providing valuable information on their electronic structure and potential applications in designing new materials with specific optical properties (Renjith et al., 2014).

Properties

IUPAC Name

4-(1-phenylethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-10(11-5-3-2-4-6-11)18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h2-6,10,12-15H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODFQPQEXGMYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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